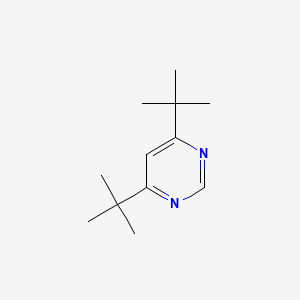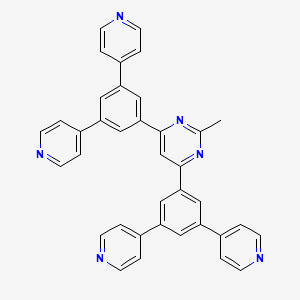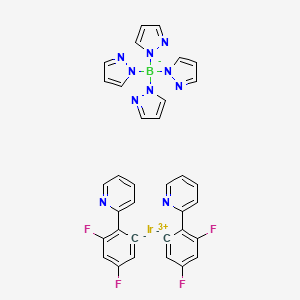![molecular formula C14H22ClNO2 B12295530 [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride involves several steps. One common method includes the reaction of (S)-1-(4-methylphenyl)ethylamine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine. This intermediate is then reacted with hydrochloric acid to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on serotonin reuptake and its potential use in treating neurological disorders.
Medicine: As an SSRI, it is researched for its therapeutic potential in treating depression and anxiety disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride involves the inhibition of serotonin reuptake in the brain. By blocking the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, enhancing mood and alleviating symptoms of depression . The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling.
Comparison with Similar Compounds
[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it is unique in its specific chemical structure and the presence of the tert-butoxycarbonyl group, which may influence its pharmacokinetic properties and therapeutic effects. Similar compounds include:
Fluoxetine: Another SSRI with a different chemical structure.
Sertraline: An SSRI with a different molecular formula and weight.
Paroxetine: An SSRI with distinct pharmacological properties.
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
[(2S)-2-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-10-6-8-11(9-7-10)14(5,15)12(16)17-13(2,3)4;/h6-9H,15H2,1-5H3;1H/t14-;/m0./s1 |
InChI Key |
RSALUYNHPCLROX-UQKRIMTDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@](C)(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)



![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)


![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)


![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)



